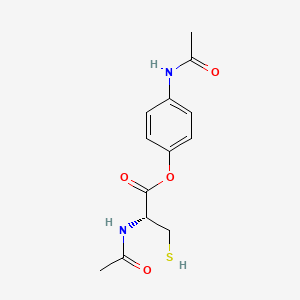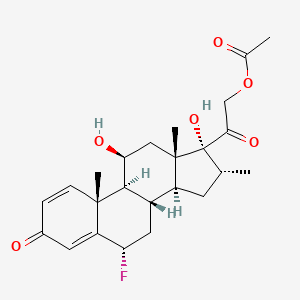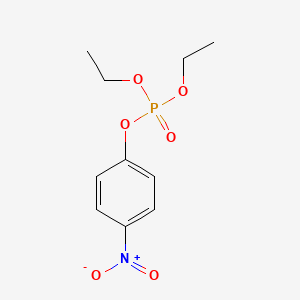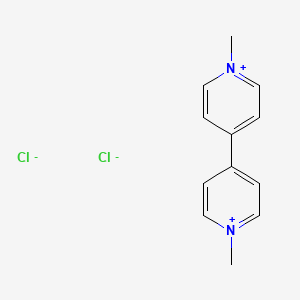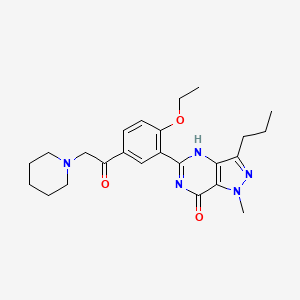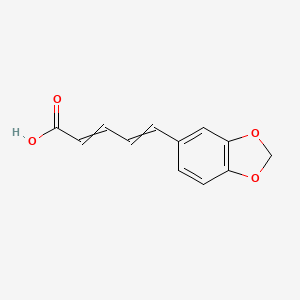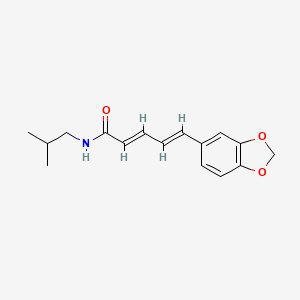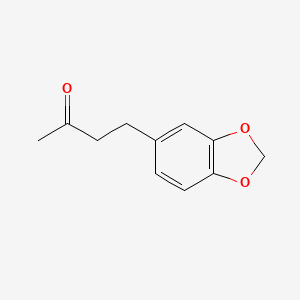
PK11007
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PK11007 is an anti-p53 drug. This compound preferentially decreases viability in p53-compromised cancer cell lines IC50 values for inhibition of proliferation in a panel of 17 breast cell lines by this compound ranged from 2.3 to 42.2 μM. This compound induced apoptosis in p53 mutant cell lines. This compound is a potential approach for treating p53-mutated breast cancer, including the subgroup with TN disease. Note: Many vendors are selling this compound with wrong structure (the product they are selling is actually PK11000).
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
PK11007 se ha identificado como un alquilante de tiol leve con actividad anticancerígena en varias líneas celulares, especialmente aquellas con p53 mutado comprometido . Actúa a través de dos rutas: dependiente de p53 e independiente de p53 . Esto convierte a this compound en un posible líder para fármacos anticancerígenos que se dirigen a células con p53 no funcional o con una desintoxicación deteriorada de especies reactivas de oxígeno (ROS) en una amplia variedad de células con p53 mutante .
Reactivación de p53 Mutante
This compound ha demostrado la capacidad de reactivar p53 mutante. El p53 inestable fue reactivado por this compound en algunas líneas celulares de cáncer, lo que condujo a la regulación al alza de genes diana de p53 como p21 y PUMA . Esto sugiere que this compound podría utilizarse como agente terapéutico para dirigirse y reactivar p53 mutante en las células cancerosas .
Inducción de la Muerte Celular
This compound induce la muerte celular que es independiente de p53 pero depende del agotamiento del glutatión y está asociada con niveles altamente elevados de especies reactivas de oxígeno e inducción de estrés del retículo endoplásmico (RE) . Esta propiedad podría aprovecharse en el desarrollo de nuevas estrategias terapéuticas para el tratamiento del cáncer .
Estabilización de p53
Se ha encontrado que this compound estabiliza p53 in vitro a través de la alquilación selectiva de dos cisteínas expuestas en la superficie sin comprometer su actividad de unión al ADN . Esto sugiere que this compound podría utilizarse para estabilizar p53 en las células cancerosas, potencialmente mejorando la efectividad de otros tratamientos contra el cáncer .
Tratamiento del Cáncer de Mama
This compound se ha identificado como un posible tratamiento para el cáncer de mama, especialmente para el subtipo triple negativo . Se ha encontrado que exhibe actividad anticancerígena en modelos preclínicos de cáncer de mama . Se necesita más investigación para identificar un posible papel de biomarcador para p53 mutante en el cáncer de mama .
Dirigirse a p53 Mutante
This compound es un posible enfoque para tratar el cáncer de mama con p53 mutado, incluido el subtipo triple negativo . Esto sugiere que this compound podría utilizarse como terapia dirigida para cánceres con mutaciones específicas de p53 .
Mecanismo De Acción
Target of Action
PK11007, also known as 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in regulating cell cycle arrest, DNA repair, apoptosis, and cell senescence . It is often mutated or inactivated in various human cancers .
Mode of Action
This compound acts as a mild thiol alkylator . It stabilizes p53 via selective alkylation of two surface-exposed cysteines without compromising its DNA binding activity . This action leads to the reactivation of unstable p53 in some cancer cell lines .
Biochemical Pathways
The stabilization of p53 by this compound leads to the up-regulation of p53 target genes such as p21 and PUMA . These genes are involved in cell cycle regulation and apoptosis, respectively . Additionally, this compound induces cell death that is independent of p53 but dependent on glutathione depletion . This action is associated with highly elevated levels of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress .
Pharmacokinetics
The compound’s ability to selectively alkylate cysteines on the p53 protein suggests it is capable of penetrating the cell membrane and interacting directly with intracellular targets .
Result of Action
The action of this compound results in the death of cancer cells , especially those with mutationally compromised p53 . This is achieved through the up-regulation of p53 target genes leading to cell cycle arrest and apoptosis, as well as the induction of ER stress due to increased ROS levels .
Action Environment
The efficacy and stability of this compound can be influenced by the cellular environment. For instance, cells with nonfunctional p53 or impaired ROS detoxification are more susceptible to the anticancer activity of this compound . Additionally, the compound’s action is potentiated by glutathione depletion, suggesting that the redox state of the cell can impact the effectiveness of this compound .
Propiedades
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQUWCWXYFPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


